molecular formula C22H19N5O4S B2452963 2-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid CAS No. 638136-60-4

2-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid

Cat. No.: B2452963
CAS No.: 638136-60-4
M. Wt: 449.49
InChI Key: GFPAMSMSSWZPFE-BHGWPJFGSA-N
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Description

2-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid is a sophisticated synthetic compound designed for advanced chemical biology and drug discovery research. Its structure integrates multiple pharmacologically active motifs, including a 2-phenylindole scaffold and a hydrazone-linked thiazolidin-4-one ring, suggesting significant potential as a protein kinase inhibitor. The indole nucleus is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets [1] . When functionalized into a hydrazone-based Schiff base, the molecule gains the capacity to chelate metal ions, which can be exploited in the study of metalloenzyme inhibition or as a sensor for metal ions in biochemical assays [2] . The core thiazolidin-4-one component is a well-documented pharmacophore with demonstrated broad-spectrum biological activities, particularly in antimicrobial and anticancer contexts [3] . Researchers can utilize this multifunctional compound to probe novel signaling pathways, investigate enzyme mechanics, and evaluate its efficacy against a panel of cancer cell lines or microbial pathogens. Its complex structure makes it a valuable candidate for high-throughput screening campaigns aimed at identifying new lead compounds for the development of targeted therapies.

Properties

IUPAC Name

2-[[2-[(2E)-4-oxo-2-[(E)-(2-phenyl-1H-indol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c28-18(23-12-19(29)30)10-17-21(31)26-22(32-17)27-24-11-15-14-8-4-5-9-16(14)25-20(15)13-6-2-1-3-7-13/h1-9,11,17,25H,10,12H2,(H,23,28)(H,29,30)(H,26,27,31)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPAMSMSSWZPFE-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NN=C4NC(=O)C(S4)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=N/N=C/4\NC(=O)C(S4)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid , with CAS number 638136-60-4 , is a thiazolidinedione derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N5O4SC_{22}H_{19}N_{5}O_{4}S, with a molecular weight of approximately 449.5 g/mol . Its structure features a thiazolidine ring, an indole moiety, and hydrazone linkage, which are significant for its biological properties.

Antimicrobial Activity

Thiazolidinedione derivatives have shown promising antimicrobial properties against various Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the thiazolidine ring can enhance bactericidal activity. For instance, compounds with specific substitutions demonstrated significant efficacy compared to standard drugs like pioglitazone .

Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Compound 1Staphylococcus aureus2162.5
Compound 2Bacillus subtilis2262.5
Compound 3Pseudomonas aeruginosa-62.5

The compound has been noted for its potential to inhibit bacterial growth effectively, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Activity

Research into the anticancer properties of thiazolidinedione derivatives has revealed their potential as cytotoxic agents against various cancer cell lines. The presence of specific functional groups within the compound enhances its activity against tumors, particularly glioblastoma and melanoma cells .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µg/mL)
Compound AU251 (glioblastoma)10–30
Compound BWM793 (melanoma)<20

The compound's structure allows it to interact with cellular mechanisms that promote apoptosis and inhibit tumor growth, showcasing its potential as a therapeutic agent in oncology.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazolidinedione derivatives, including the compound in focus. The results indicated that modifications in the thiazolidine structure led to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria, with notable performance against Staphylococcus aureus .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of thiazolidinedione derivatives on glioblastoma cells. The study reported that certain derivatives exhibited significant cytotoxicity, correlating structural features with enhanced activity, suggesting a promising avenue for cancer treatment .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and thiazolidine structures often exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the synthesis of similar compounds that demonstrated significant cytotoxic effects against breast cancer cells, suggesting that 2-(2-((E)-4-oxo-2-((E)-((2-phenyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-5-yl)acetamido)acetic acid could be explored for its anticancer potential .

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. The compound's ability to inhibit bacterial growth could be investigated through in vitro studies against various pathogens. Previous research has focused on the synthesis of similar indole-based compounds that showed promising results against microbial strains, indicating a pathway for exploring the antimicrobial efficacy of this compound .

Anti-inflammatory Effects

The thiazolidine ring is associated with anti-inflammatory properties. Compounds containing this moiety have been studied for their ability to inhibit inflammatory pathways, such as those mediated by cyclooxygenase enzymes. Molecular docking studies could be employed to predict the interaction of this compound with key inflammatory targets, enhancing its potential as an anti-inflammatory agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

Study Focus Findings
Study 1Anticancer ActivityIndole derivatives showed significant cytotoxicity against breast cancer cell lines .
Study 2Antimicrobial PropertiesIndole-based compounds exhibited strong inhibition against bacterial strains .
Study 3Anti-inflammatory EffectsThiazolidine derivatives demonstrated potential as selective COX inhibitors .

Chemical Reactions Analysis

Hydrazone Isomerization

  • The (E)-hydrazono group may undergo acid/base-catalyzed isomerization to the (Z)-form , altering molecular geometry and biological activity .

  • Example: In analogous systems, photochemical or thermal stimuli shift equilibrium between isomers .

Thiazolidinone Ring Reactivity

  • Ring-opening : Under strong acidic/basic conditions, the thiazolidin-4-one ring may hydrolyze to form β-mercaptoamide derivatives .

    • Example: Hydrolysis of 1,3-thiazinan-4-ones yields β-mercaptopropionic acid derivatives .

  • Nucleophilic substitution : The exocyclic NH in the hydrazone group can react with electrophiles (e.g., alkyl halides, acyl chlorides) .

Indole Moiety Reactivity

  • Electrophilic substitution : The indole’s C-2 and C-5 positions are prone to halogenation, nitration, or sulfonation .

    • Example: Bromination of 2-phenylindole derivatives occurs at C-5 .

Experimental Data for Analogous Systems

The following table summarizes reaction yields and conditions for structurally related compounds:

Reaction TypeSubstrateConditionsYieldSource
Thiazolidinone cyclizationChloroacetamide + thioureaNaOH, EtOH, reflux58–90%
Hydrazone formationIndole-3-carbaldehyde + hydrazineAcOH, RT75–94%
Thiazolidinone ring-opening1,3-Thiazinan-4-one + HClHCl (conc.), 60°C, 4 h85%
Indole bromination2-Phenylindole + Br₂DCM, 0°C, 2 h72%

Catalytic and Solvent Effects

  • Rhodium catalysis : Rh₂(OAc)₄ promotes stereoselective 1,2-phenyl migration in thiazinane derivatives, favoring E-isomers (91% selectivity) .

  • Solvent polarity : Polar aprotic solvents (e.g., DMAc) enhance ring-opening/closure reactions in thiazinanes .

Biological Activity Considerations

While beyond the scope of chemical reactions, the compound’s bioactivity is influenced by:

  • Hydrazone configuration : E-isomers often exhibit higher antimicrobial/anticancer activity .

  • Thiazolidinone substituents : Electron-withdrawing groups (e.g., nitro) enhance metabolic stability .

Stability and Degradation

  • pH sensitivity : Hydrazone bonds hydrolyze rapidly under acidic conditions (e.g., pH < 4) .

  • Oxidative degradation : Thiazolidinone sulfurs oxidize to sulfoxides/sulfones in the presence of H₂O₂ or O₂ .

Q & A

Q. Q1. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via multi-step routes involving hydrazone and thiazolidinone formation. A common approach involves:

Hydrazone intermediate synthesis : Reacting 2-phenyl-1H-indole-3-carbaldehyde with hydrazine derivatives under acidic conditions to form the hydrazone linkage (E-configuration confirmed by NMR coupling constants) .

Thiazolidinone cyclization : Condensation with thiourea or thiosemicarbazide derivatives in acetic acid/sodium acetate under reflux (2–5 hours). Chloroacetic acid is often used as a cyclizing agent .

Acetamido-acetic acid coupling : Activated ester or carbodiimide-mediated coupling to introduce the acetamido-acetic acid moiety .

Q. Critical Parameters :

  • Catalyst : Sodium acetate enhances cyclization efficiency .
  • Solvent : Acetic acid is preferred for stabilizing intermediates .
  • Temperature : Reflux (100–110°C) ensures complete ring closure but may degrade thermally sensitive groups.

Q. Yield Optimization :

StepSolventTime (h)Yield (%)Purity (HPLC)
HydrazoneEthanol37595%
ThiazolidinoneAcetic acid46892%
CouplingDMF28298%

Data derived from .

Q. Q2. Which spectroscopic techniques are most effective for confirming the E-configuration of hydrazone and thiazolidinone moieties?

Methodological Answer :

  • NMR :
    • ¹H NMR : Coupling constants (J) between hydrazone protons (typically 12–16 Hz for E-isomers) .
    • ¹³C NMR : Carbonyl resonances at δ 165–175 ppm for thiazolidinone C=O .
  • IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 1590–1610 cm⁻¹ (C=N) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S) to exclude byproducts .

Data Contradiction Example :
If IR shows unexpected C=O shifts, cross-validate with X-ray crystallography to rule out polymorphism .

Advanced Research Questions

Q. Q3. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer :

Docking Studies : Target enzymes (e.g., bacterial enolase, human integrase) using software like AutoDock Vina.

  • The indole and thiazolidinone moieties show π-π stacking and hydrogen bonding with active sites .

QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with antimicrobial activity .

MD Simulations : Assess stability of ligand-target complexes over 100 ns to prioritize synthetic targets .

Case Study :
A QSAR model for similar thiazolidinones revealed that methoxy substituents enhance antifungal activity (R² = 0.89) .

Q. Q4. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer :

Assay Standardization :

  • Use CLSI guidelines for antimicrobial assays to minimize variability .
  • Normalize cytotoxicity data to cell line-specific controls (e.g., HEK293 vs. HepG2) .

Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting (e.g., random-effects model) .

Mechanistic Validation :

  • Confirm target engagement via SPR or ITC binding assays .
  • Use knockout cell lines to validate specificity (e.g., NF-κB pathway inhibition) .

Example :
Inconsistent anticancer results may arise from differential apoptosis induction. Validate via flow cytometry (Annexin V/PI staining) .

Q. Q5. How does the compound’s reactivity with nucleophiles impact its stability in biological media?

Methodological Answer :

Hydrolysis Studies :

  • Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS.
  • The thiazolidinone ring is susceptible to nucleophilic attack at C2 and C4 positions .

Stabilization Strategies :

  • Prodrug Design : Mask reactive sites with acetyl or PEG groups .
  • Formulation : Use liposomal encapsulation to reduce aqueous exposure .

Q. Degradation Profile :

ConditionHalf-Life (h)Major Degradant
PBS, pH 7.46.2Hydrazine cleavage product
Plasma2.8Thiazolidinone ring-opened derivative

Data from .

Q. Q6. What comparative structural analyses differentiate this compound from analogs with similar bioactivity?

Methodological Answer :

X-ray Crystallography : Resolve bond lengths/angles to confirm planar hydrazone geometry vs. non-planar analogs .

Thermal Analysis : DSC/TGA reveals melting points and stability trends (e.g., 210–212°C for active vs. 180°C for inactive analogs) .

Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at indole N1 and thiazolidinone C=O) .

Case Study :
Replacing the phenylindole with naphthyl reduced antibacterial activity by 80%, highlighting the importance of π-stacking .

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